Research suggests the compound might hold promise in cancer research, but the specific mechanisms and potential applications are not yet fully understood [].
Preliminary investigations suggest potential applications in other fields like endocrinology, immunology, and neuroscience, but further research is needed to confirm these possibilities [].
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a hydroxymethyl group and a benzyl ester. Its molecular formula is C₁₃H₁₈N₂O₃, and it has a molar mass of approximately 250.29 g/mol . This compound is notable for its potential applications in medicinal chemistry and pharmacology, serving as a versatile building block in drug development.
These reactions make benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate a valuable intermediate in organic synthesis.
Research indicates that benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate exhibits various biological activities, particularly in the realm of pharmacology. Its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter receptors, making it a candidate for further investigation in:
Further studies are necessary to fully elucidate its biological profile.
The synthesis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves several steps:
Each step requires careful optimization of reaction conditions to ensure high yields and purity .
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate has several applications, particularly in:
Interaction studies involving benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest potential interactions with:
These interactions warrant further exploration through in vitro and in vivo studies to confirm efficacy and safety profiles .
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate shares structural similarities with several other compounds, including:
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups that allow for diverse reactivity and biological activity. Its potential as a lead compound in drug discovery sets it apart from others listed above.
Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate exhibits variable stability depending on environmental conditions, with degradation following distinct kinetic pathways under different stress conditions. The compound demonstrates exceptional stability under ambient conditions, maintaining structural integrity for extended periods at room temperature [1] [2] [3].
Under thermal stress conditions, the compound undergoes degradation through multiple pathways. At elevated temperatures (60°C), significant degradation occurs with a half-life of approximately 12 hours, indicating substantial thermal lability [1]. The degradation kinetics follow first-order behavior, consistent with unimolecular decomposition mechanisms commonly observed in benzyl ester compounds [4] [5]. The primary thermal degradation pathway involves hydrolytic cleavage of the benzyl ester bond, proceeding through nucleophilic acyl substitution mechanisms [4].
Acidic conditions (pH 3) provide remarkable stability, with the compound remaining intact for over 168 hours at 25°C [1]. This resistance to acidic hydrolysis is attributed to the protonation of the piperazine nitrogen atoms, which reduces their nucleophilicity and prevents intramolecular catalysis of ester hydrolysis [6]. Conversely, basic conditions (pH 9) promote rapid degradation through saponification reactions, with a half-life of 24 hours due to hydroxide-mediated ester hydrolysis [4].
The degradation activation energy for thermal decomposition has been estimated at approximately 183.5 kilojoules per mole, consistent with values reported for structurally related piperazine derivatives [7]. This relatively high activation energy explains the compound's stability at moderate temperatures while accounting for its susceptibility to thermal stress at elevated temperatures.
Photodegradation represents another significant degradation pathway, with ultraviolet light exposure causing decomposition with a half-life of 48 hours [8]. The mechanism involves benzyl radical formation through homolytic cleavage of the benzyl-oxygen bond, followed by subsequent radical reactions leading to various degradation products [8] [9]. Oxidative conditions result in minimal degradation under normal atmospheric conditions, with half-lives exceeding 100 hours due to the relatively stable piperazine ring structure [7].
The solubility characteristics of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate vary significantly across different pharmaceutical solvents, reflecting the compound's amphiphilic nature arising from its polar piperazine moiety and lipophilic benzyl group [1] .
In dimethyl sulfoxide, the compound exhibits moderate solubility with concentrations reaching 10 millimolar, providing excellent stability for up to six months when stored at -20°C under inert atmosphere [11]. This solubility profile makes dimethyl sulfoxide an ideal solvent for stock solution preparation and long-term storage applications.
Polar aprotic solvents, including dimethylformamide and acetonitrile, demonstrate good solubility characteristics suitable for synthetic applications and analytical procedures . These solvents are particularly advantageous for nuclear magnetic resonance spectroscopy and high-performance liquid chromatography applications due to their compatibility with deuterated analogs and chromatographic systems.
Aqueous buffer systems present limited solubility, which is highly pH-dependent due to the ionizable piperazine nitrogen atoms [6]. At physiological pH (7.4), the compound exhibits restricted aqueous solubility, necessitating co-solvent systems or solubilizing agents for biological applications. The predicted ionization constant (pKa) of 14.97 ± 0.10 indicates weak basicity, with minimal ionization occurring at physiological pH ranges [13].
Polar protic solvents such as methanol and ethanol provide adequate solubility for analytical characterization and purification procedures [11]. These solvents are commonly employed for nuclear magnetic resonance spectroscopy and recrystallization processes, offering good dissolution characteristics while maintaining chemical stability.
The partition coefficient (logP) values for the compound indicate moderate lipophilicity, consistent with its structural features combining polar and nonpolar elements [14]. This balanced hydrophilic-lipophilic character influences both solubility behavior and potential biological activity, suggesting favorable pharmacokinetic properties for pharmaceutical applications.
The partition coefficient and ionization constants of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate provide crucial insights into its physicochemical behavior and potential biological activity. The predicted pKa value of 14.97 ± 0.10 reflects the weakly basic nature of the piperazine nitrogen atoms [13].
This high pKa value indicates that the compound remains predominantly in its neutral form across physiologically relevant pH ranges (6.0-8.0), with minimal ionization occurring under normal biological conditions [6]. The weak basicity is attributed to the electron-withdrawing effect of the carboxylate substituent, which reduces the electron density on the piperazine nitrogen atoms and consequently decreases their proton affinity.
The lipophilicity of the compound, characterized by its partition coefficient, reflects the balance between the hydrophilic piperazine-hydroxymethyl moiety and the lipophilic benzyl ester group [14]. Based on structural analysis and comparison with related compounds, the estimated logP value suggests moderate lipophilicity, favorable for membrane permeability while maintaining adequate aqueous solubility.
The presence of multiple functional groups capable of hydrogen bonding, including the hydroxymethyl group and piperazine nitrogen atoms, influences the compound's distribution behavior in biphasic systems [6]. These interactions can significantly affect the apparent partition coefficient in different buffer systems and biological matrices.
Temperature-dependent partition coefficient studies would provide additional insights into the thermodynamic parameters governing the compound's distribution behavior. The relatively stable piperazine ring structure and benzyl ester linkage suggest minimal temperature sensitivity under normal analytical conditions [1].
Comprehensive spectroscopic analysis of benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate provides detailed structural confirmation and purity assessment through multiple analytical techniques [1] [15].
Nuclear Magnetic Resonance Spectroscopy
The 1H nuclear magnetic resonance spectrum reveals characteristic signal patterns consistent with the expected molecular structure. Benzyl aromatic protons appear as a multiplet between δ 7.25-7.35 ppm, integrating for five protons and confirming the presence of the monosubstituted benzene ring [16]. The benzyl methylene protons resonate as a singlet at δ 5.1 ppm, integrating for two protons and demonstrating the characteristic downfield shift associated with the electron-withdrawing carboxylate group.
Piperazine ring protons exhibit complex multipicity between δ 3.15-3.45 ppm, integrating for four protons and reflecting the conformational dynamics of the six-membered heterocycle [11]. The hydroxymethyl protons appear as a doublet at δ 4.20 ppm, integrating for two protons, with coupling constants consistent with vicinal coupling to the adjacent methine proton.
The 13C nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbon resonating at approximately δ 170 ppm, characteristic of carboxylate ester functionality . The aromatic carbon signals appear in the expected region (δ 125-140 ppm), while aliphatic carbons of the piperazine ring and hydroxymethyl group resonate in the δ 40-70 ppm region.
Infrared Spectroscopy
Infrared spectroscopic analysis reveals characteristic absorption bands confirming the presence of key functional groups. The carbonyl stretching vibration appears at approximately 1700 cm⁻¹, consistent with ester carbonyl functionality [17]. Nitrogen-hydrogen stretching vibrations are observed in the 3200-3500 cm⁻¹ region, confirming the presence of secondary amine groups in the piperazine ring. Carbon-hydrogen stretching absorptions appear in the 2800-3000 cm⁻¹ region, typical of aliphatic and aromatic carbon-hydrogen bonds.
Mass Spectrometry
Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak [M+H]⁺ appears at m/z 251.1, consistent with the calculated molecular weight of 250.29 atomic mass units [15] [2]. The base peak fragment at m/z 91 corresponds to the tropylium ion (C₇H₇⁺), a characteristic fragmentation product of benzyl-containing compounds [16].
Optical Activity
The specific rotation [α]D²⁵ = -97° (c = 1.0 g/100 mL, chloroform) confirms the (R)-configuration and enantiomeric purity of the compound . This substantial negative rotation value is consistent with the absolute stereochemistry and provides a reliable method for monitoring enantiomeric integrity during synthesis and storage.